molecular formula C14H15NO4 B5519158 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5519158
M. Wt: 261.27 g/mol
InChI Key: DJCIRMLKPLAJSK-UHFFFAOYSA-N
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Description

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core structure with an acetamide group, making it a potential candidate for various scientific and industrial applications.

Safety and Hazards

The safety and hazards associated with “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to researchers and assumes no responsibility for its safety or hazards .

Future Directions

The future directions for research on “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” could include further exploration of its potential biological and pharmacological activities, given the diverse activities exhibited by coumarins . Additionally, more detailed studies on its physical and chemical properties, safety, and hazards could be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation, using a propyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Acetamide Group: The final step involves the reaction of the chromen derivative with chloroacetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide
  • 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid
  • 2-[(2-oxo-2H-chromen-4-yl)oxy]ethylamine

Uniqueness

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of the propyl group at the 4-position of the chromen core. This structural modification can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCIRMLKPLAJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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